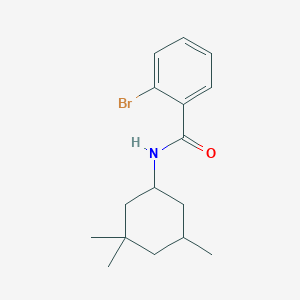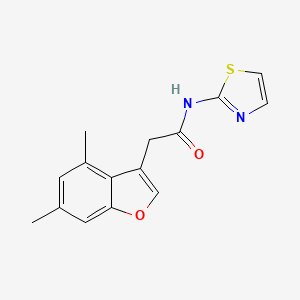
2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential use in various fields. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. The compound has been synthesized using various methods, and its properties have been studied to understand its mechanism of action and potential applications.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound may also inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide has low toxicity in vitro and in vivo. The compound has been shown to have anti-inflammatory and antioxidant properties, and it may have potential applications in the treatment of other diseases such as Alzheimer's disease and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide in lab experiments include its low toxicity, solubility in organic solvents, and potential applications in various fields. However, the compound has some limitations, such as its low yield in some synthesis methods and the need for further studies to understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide. One direction is to further study the compound's mechanism of action and potential applications in the development of new drugs and materials. Another direction is to investigate the compound's potential use in the treatment of other diseases such as Alzheimer's disease and diabetes. Additionally, studies could be conducted to optimize the synthesis methods of the compound to increase its yield and purity.
Synthesemethoden
The synthesis of 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide has been achieved using different methods. One method involves the reaction of 2-bromobenzoyl chloride with 3,3,5-trimethylcyclohexylamine in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromobenzoic acid with 3,3,5-trimethylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield of the compound varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide has been studied for its potential use in various fields. One area of research is in the development of new drugs. The compound has been shown to have activity against certain cancer cell lines, and studies have been conducted to understand its mechanism of action. Another area of research is in the development of new materials. The compound has been used as a building block for the synthesis of new polymers and other materials.
Eigenschaften
IUPAC Name |
2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c1-11-8-12(10-16(2,3)9-11)18-15(19)13-6-4-5-7-14(13)17/h4-7,11-12H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBONKRUNHZUBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N'-{[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}benzohydrazide](/img/structure/B5088181.png)

![4-(6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B5088190.png)
![3-[(4-chlorophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5088194.png)
![4'-(2-phenylethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5088202.png)
![{2-[3-(methoxycarbonyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridin-4-yl]phenoxy}acetic acid](/img/structure/B5088210.png)
![2-[(2,4-dimethylphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5088225.png)
![ethyl 4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B5088226.png)
![1-ethyl-4-(3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088234.png)
![2,2,3,3,4,4-hexafluoro-N-(2-hydroxyethyl)-4-(1,2,2,2-tetrafluoro-1-{[(2-hydroxyethyl)amino]carbonyl}ethoxy)butanamide](/img/structure/B5088238.png)


![N-[2-(allyloxy)benzyl]-N-benzyl-N',N'-dimethyl-1,2-ethanediamine](/img/structure/B5088270.png)